molecular formula C7H8O4 B6251623 methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate CAS No. 33346-66-6

methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate

Cat. No.: B6251623
CAS No.: 33346-66-6
M. Wt: 156.1
InChI Key:
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Description

Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate is an organic compound that features a furan ring, a hydroxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: (2S)-2-(furan-2-yl)-2-hydroxyethanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate exerts its effects is largely dependent on its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(furan-2-yl)-2-hydroxypropanoate: Similar structure but with an additional methyl group on the hydroxyacetate moiety.

    Ethyl (2S)-2-(furan-2-yl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate: Enantiomer of the compound with the ®-configuration.

Uniqueness

Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate is unique due to its specific stereochemistry and the presence of both a furan ring and a hydroxy group. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

33346-66-6

Molecular Formula

C7H8O4

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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